molecular formula C6H4BClF3NO2 B13613841 [5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid

[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid

Katalognummer: B13613841
Molekulargewicht: 225.36 g/mol
InChI-Schlüssel: BZWHQSLTYHOUOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with chloro and trifluoromethyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 5-chloro-6-(trifluoromethyl)pyridine with an organolithium reagent, such as n-butyllithium, to form the corresponding lithium intermediate. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of [5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid in chemical reactions primarily involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The chloro and trifluoromethyl groups on the pyridine ring influence the reactivity and selectivity of the compound in these reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of both chloro and trifluoromethyl groups on the pyridine ring of [5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid imparts unique electronic and steric properties. These properties enhance its reactivity in cross-coupling reactions and make it a valuable reagent in the synthesis of complex organic molecules .

Eigenschaften

Molekularformel

C6H4BClF3NO2

Molekulargewicht

225.36 g/mol

IUPAC-Name

[5-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C6H4BClF3NO2/c8-4-1-3(7(13)14)2-12-5(4)6(9,10)11/h1-2,13-14H

InChI-Schlüssel

BZWHQSLTYHOUOD-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(N=C1)C(F)(F)F)Cl)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.